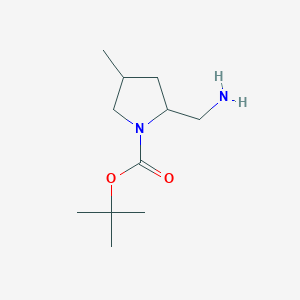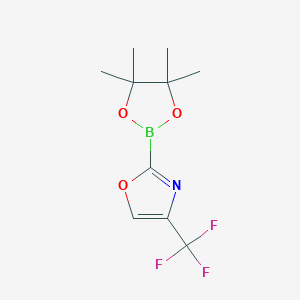
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole is a complex organic compound that features both boron and fluorine atoms within its structure. This compound is notable for its unique combination of a boronate ester and an oxazole ring, which imparts distinctive chemical properties and reactivity. It is often used in various fields of scientific research and industrial applications due to its versatile nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the boronate ester group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequently, the boronate ester group is introduced through a reaction with a boronic acid derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the boronate ester group.
Aplicaciones Científicas De Investigación
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoromethyl group imparts stability and lipophilicity, enhancing the compound’s performance in different environments.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)oxazole: Does not contain the boronate ester group, limiting its use in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-oxazole derivatives: Variations in substituents can lead to different chemical properties and applications.
Uniqueness
The unique combination of the boronate ester and trifluoromethyl groups in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole imparts distinctive reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H13BF3NO3 |
|---|---|
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-15-6(5-16-7)10(12,13)14/h5H,1-4H3 |
Clave InChI |
XPDQCFWHXMRZAY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


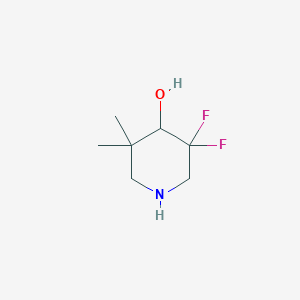

![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)


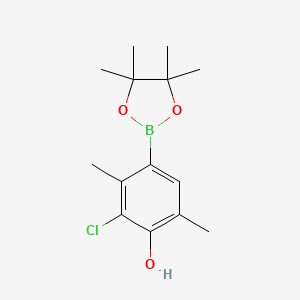
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
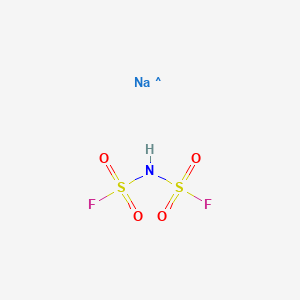
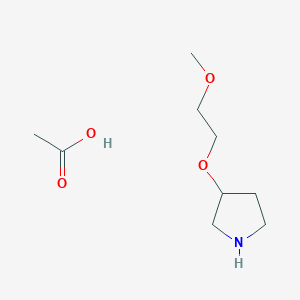
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
